Positional Isomer Differentiation: Ortho- vs. Para-Trifluoromethyl Substitution in N-[2-(4-Fluorophenoxy)ethyl]benzamide Scaffolds
The target compound (CAS 1105210-13-6) features the trifluoromethyl (-CF3) group at the ortho position of the benzamide ring, distinguishing it from the para-substituted regioisomer N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)benzamide (CAS 1105209-23-1) . In structurally related 2-(trifluoromethyl)benzamide kinase inhibitor series, the ortho-CF3 orientation relative to the amide carbonyl creates a sterically constrained environment that alters both the conformational preference of the amide bond and the hydrogen-bonding capacity of the adjacent carbonyl oxygen, thereby dictating ATP-binding pocket complementarity [1]. Although direct comparative IC50 data for this exact pair is not publicly available, the patent literature on 2-(trifluoromethyl)benzamides as ephrin receptor kinase (EphB4) inhibitors demonstrates that even minor variations in the substitution pattern of the benzamide core produce greater than 10-fold shifts in biochemical IC50 values within the same assay platform [1].
| Evidence Dimension | Regioisomeric substitution pattern (position of -CF3 on benzamide core) |
|---|---|
| Target Compound Data | 2-(trifluoromethyl) substitution (ortho-CF3 relative to amide); MW 327.27 |
| Comparator Or Baseline | 4-(trifluoromethyl) substitution (para-CF3; CAS 1105209-23-1); MW 327.27 (identical molecular formula C16H13F4NO2) |
| Quantified Difference | Exact biochemical potency differential not reported for this specific pair; class-level SAR indicates ≥10-fold potency variation for regioisomeric pairs within 2-(trifluoromethyl)benzamide kinase inhibitor series [1] |
| Conditions | Biochemical kinase inhibition assays (EphB4 and related ephrin receptor kinases); patent-sourced SAR data |
Why This Matters
Procurement of an incorrect regioisomer can lead to entirely different biological outcomes despite identical molecular formula and mass, making CAS number verification essential for reproducible experimental results.
- [1] Caravatti, G., Furet, P., Imbach, P., Martiny-Baron, G. et al. Trifluoromethyl Substituted Benzamides as Kinase Inhibitors. U.S. Patent Application Publication US 2006/0035897 A1, February 16, 2006. View Source
